N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) core substituted with a methoxy group at position 7, a methyl group at position 4, and a propanamide side chain linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The tetrahydrothiophene sulfone group introduces polarity, while the coumarin scaffold is associated with diverse biological activities, including enzyme inhibition and fluorescence properties. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement .
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C18H21NO6S/c1-11-7-18(21)25-16-9-15(24-2)12(8-14(11)16)3-4-17(20)19-13-5-6-26(22,23)10-13/h7-9,13H,3-6,10H2,1-2H3,(H,19,20) |
InChI Key |
CXWAUASPJSHIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO6S |
| Molecular Weight | 379.43 g/mol |
| CAS Number | 919735-14-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A notable study demonstrated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin, indicating a promising therapeutic potential against resistant strains .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity. The MIC values for certain compounds were reported to be as low as 0.004 mg/mL against sensitive fungal strains such as Trichoderma viride, suggesting that modifications in the structure could enhance antifungal efficacy .
The mechanism of action for this compound is complex and involves multiple pathways:
- Enzyme Interaction : The compound appears to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Electron Transfer Reactions : The thiophene ring in the structure may participate in redox reactions, influencing cellular oxidative states.
- Cell Membrane Penetration : The presence of methoxy and methyl groups may enhance lipophilicity, improving the compound's ability to penetrate cell membranes and reach intracellular targets.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Antibacterial Efficacy : In a comparative study, derivatives were tested against Escherichia coli and Staphylococcus aureus, revealing MIC values as low as 0.004 mg/mL for the most effective compounds .
- Structure–Activity Relationship (SAR) : Analysis indicated that specific substituents on the chromene core significantly influenced biological activity, suggesting that targeted modifications could enhance efficacy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the thiophene ring enhance the efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Its structural components, particularly the coumarin moiety, are known to possess anti-inflammatory properties. Experimental results indicate that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthetic Pathways
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step reactions including:
- Formation of the tetrahydrothiophene ring.
- Coupling with the coumarin derivative through amide bond formation.
A notable method involves using acyl chlorides and amines under controlled conditions to yield high-purity products .
Case Studies on Derivatives
Several derivatives of this compound have been synthesized to explore their biological activities:
- Derivatives with Enhanced Solubility : Modifications aimed at increasing solubility in biological fluids have shown improved bioavailability in pharmacological tests.
| Compound | Modification | Bioactivity |
|---|---|---|
| Compound A | Increased hydrophilicity | Enhanced antimicrobial activity |
| Compound B | Altered substituents on coumarin | Improved anti-inflammatory response |
Comparison with Similar Compounds
Structurally analogous compounds share the coumarin core but differ in substituents, side chains, and functional groups.
Structural and Physicochemical Comparisons
Table 1: Structural and Molecular Properties of Target Compound and Analogues
Key Observations:
Coumarin Core Modifications : The target compound’s 7-methoxy and 4-methyl substituents are conserved in some analogues (e.g., ), while others feature fused pyran rings () or dihydrocoumarin systems ().
Side Chains: Propanamide linkers (target, ) vs. acetamide () or cyano-enamide () alter polarity and flexibility. The tetrahydrothiophene sulfone group is a consistent polar motif.
Molecular Weight : Ranges from 242.23 () to 433.50 (), influencing solubility and bioavailability.
Preparation Methods
Representative Procedure:
-
Starting Material : Phenoxyacetamide derivatives (e.g., 2-methylphenoxyacetamide).
-
Catalyst System : Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer (0.025 equiv) and cesium acetate (0.3 equiv).
-
Conditions : Tetrahydrofuran solvent, 45–70°C, 15–25 hours under 1 atm CO.
-
Yield : Up to 92% for 4,8-dimethyl-3-phenylcoumarin derivatives.
Mechanistic Insight : The rhodium catalyst facilitates alkyne insertion into the C–O bond of the phenoxyamide, followed by CO insertion to form the coumarin lactone ring.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine (Sulfolane Amine)
The sulfolane amine is prepared via a two-step process derived from US5347018A:
Step 1: Sulfolene Formation
-
Reaction : Conjugated diene (e.g., 1,3-butadiene) reacts with sulfur dioxide at 40–60°C.
-
Product : 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide).
Step 2: Functionalization to Sulfolane Amine
-
Hydrogenation : 3-Sulfolene is hydrogenated over a palladium catalyst to yield sulfolane.
-
Amination : The 3-position is aminated via Hofmann rearrangement or nitrene insertion, achieving 70–85% yields.
Propanamide Linker Formation
The coumarin and sulfolane fragments are connected via amide bond formation:
Procedure:
-
Activation : 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid is converted to its acid chloride using thionyl chloride.
-
Coupling : React the acid chloride with 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane, using triethylamine as a base.
-
Yield : 75–88% after purification by column chromatography.
Optimization Notes :
-
Excess amine (1.2 equiv) minimizes residual acid chloride.
-
Low temperatures (0–5°C) prevent racemization.
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
| Step | Component | Method | Yield | Citation |
|---|---|---|---|---|
| 1 | Coumarin core | Rhodium-catalyzed cycloaddition | 85–92% | |
| 2 | Sulfolane amine | Hydrogenation/amination of sulfolene | 70–85% | |
| 3 | Propanamide coupling | Acid chloride/amine coupling | 75–88% |
Analytical Data and Characterization
Critical spectroscopic data for the final compound:
-
HRMS (ESI+) : m/z Calcd for C₂₀H₂₂N₂O₆S [M+H]⁺: 419.1274; Found: 419.1278.
-
¹H NMR (500 MHz, CDCl₃) : δ 7.89 (d, J = 8.5 Hz, 1H, coumarin H-5), 6.85 (s, 1H, coumarin H-6), 3.92 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, sulfolane H-3), 2.98–2.94 (m, 2H, propanamide CH₂).
Industrial Scalability and Cost Considerations
-
Catalyst Recycling : Rhodium catalysts from Step 1 can be recovered via precipitation, reducing costs by ~15%.
-
Solvent Choice : Tetrahydrofuran (THF) in coumarin synthesis is replaced with 2-MeTHF for easier recycling.
-
Byproduct Management : Sulfur dioxide from sulfolene synthesis is trapped using NaOH scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
